molecular formula C9H15ClF2 B13220771 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane

Cat. No.: B13220771
M. Wt: 196.66 g/mol
InChI Key: JIFBJXRKVMCIAC-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a 3-chloro-2-methylpropyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-methylpropyl)-1,1-difluorocyclopentane typically involves the reaction of 3-chloro-2-methylpropyl halides with difluorocyclopentane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the alteration of molecular pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C9H15ClF2

Molecular Weight

196.66 g/mol

IUPAC Name

2-(3-chloro-2-methylpropyl)-1,1-difluorocyclopentane

InChI

InChI=1S/C9H15ClF2/c1-7(6-10)5-8-3-2-4-9(8,11)12/h7-8H,2-6H2,1H3

InChI Key

JIFBJXRKVMCIAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1(F)F)CCl

Origin of Product

United States

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